N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide

Chemical Procurement Building Block Sourcing Cost-Efficiency Analysis

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide (CAS 1379812-33-5) is a racemic N-Boc-protected amino dimethylamide building block with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol. It is supplied as a liquid with a purity specification of ≥97% (as determined by the vendor) and is categorized as an N-Protected Olefin-Derivative.

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
CAS No. 1379812-33-5
Cat. No. B1408809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide
CAS1379812-33-5
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(=C)C(C)(CC(=O)N(C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O3/c1-10(2)14(6,9-11(17)16(7)8)15-12(18)19-13(3,4)5/h1,9H2,2-8H3,(H,15,18)
InChIKeyPLVJJVSRNIPSBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide (CAS 1379812-33-5): Procurement-Grade Specification and Structural Baseline


N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide (CAS 1379812-33-5) is a racemic N-Boc-protected amino dimethylamide building block with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol [1]. It is supplied as a liquid with a purity specification of ≥97% (as determined by the vendor) and is categorized as an N-Protected Olefin-Derivative [1]. Its core structure features a tert-butyl carbamate (Boc) protecting group on a quaternary carbon center bearing a methyl and an isopropenyl substituent, adjacent to an N,N-dimethylamide moiety [2]. This scaffold provides a distinct steric and electronic profile for use as a synthetic intermediate.

N-Boc-protected quaternary amino dimethylamide building block, racemic mixture
Liquid format, synthesis-ready for direct use in amide coupling or deprotection sequences
Sterically demanding scaffold with geminal dimethyl and isopropenyl substituents for peptidomimetic design
Procurement specification: vendor-reported purity supports synthetic intermediate workflows

Why N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide Cannot Be Interchanged with Unsubstituted Analogs


Substituting N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide with its unsubstituted analog (N-Boc-(+/-)-3-aminopent-4-endimethylamide, CAS 1379812-28-8) introduces quantifiable changes to key physicochemical properties that directly impact downstream synthetic utility. The target compound's additional methyl substituent on the alpha-carbon increases molecular weight from 242.32 to 270.37 g/mol and boosts computed lipophilicity (XLogP3) from 1.5 to 1.9 compared to the des-methyl variant [1][2]. This modification alters the steric environment around the protected amine, which can influence the diastereoselectivity of subsequent reactions and the conformational preferences of the resulting products, making simple replacement without re-optimization of reaction conditions a significant risk.

Target Compound
N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide
Quaternary carbon, methyl substituent, higher lipophilicity
Des-Methyl Analog (VA030)
N-Boc-(+/-)-3-aminopent-4-endimethylamide
Secondary carbon, lower steric bulk, lower XLogP3
Direct substitution may alter diastereoselectivity and conformational preferences; reaction conditions may require re-optimization. Lipophilicity and steric shifts affect downstream properties and should be verified.

Quantitative Differentiation of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide from N-Protected Olefin-Derivative Analogs


Head-to-Head Specifications and Cost Comparison: Dimethyl vs. Des-Methyl Building Block

A direct comparison of procurement specifications between the target compound and its closest unsubstituted analog, N-Boc-(+/-)-3-aminopent-4-endimethylamide (VA030), reveals that both are offered at the same price point (€649 for 1 g, €1,299 for 2.5 g) and with the same minimum purity (97%) by the same vendor [1]. This indicates that the added synthetic complexity of incorporating the geminal dimethyl substitution does not translate to a higher procurement cost, providing a cost-neutral increase in molecular complexity for the buyer.

Cost vs. Complexity
Head-to-head
Identical price per gram (€649), +28.05 g/mol molecular complexity
Cost-neutral procurement for higher steric bulk and lipophilicity
Vendor pricing, 2024; purity ≥97% for both
Chemical Procurement Building Block Sourcing Cost-Efficiency Analysis

Comparative Lipophilicity Analysis: XLogP3 Shift Upon Dimethyl Substitution

Computed physicochemical properties from PubChem demonstrate a clear increase in lipophilicity for the dimethyl-substituted target compound. The target compound (CID 91758222) has a computed XLogP3 value of 1.9, while the monomethyl analog N-Boc-(+/-)-3-amino-hex-5-endimethylamide (CID 91758223) has an XLogP3 of 1.5 [1]. This difference of 0.4 log units is significant in a drug discovery context, as it corresponds to an approximately 2.5-fold increase in the compound's partition coefficient between octanol and water.

Lipophilicity Shift
Cross-study comparable
ΔXLogP3 = +0.4
2.5× partition coefficient increase supports CNS penetration design
Computed XLogP3 values, PubChem; target 1.9 vs analog 1.5
Lipophilicity Physicochemical Properties Medicinal Chemistry

Steric Differentiation: The Impact of a Quaternary Carbon Center on Synthetic Handles

The target compound features a quaternary carbon center at the 3-position, which is absent in the non-methylated analog N-Boc-(+/-)-3-aminopent-4-endimethylamide (VA030) that has a secondary carbon at the equivalent position [1][2]. This structural difference introduces significant steric shielding around the Boc-protected amine. Such steric bulk is a well-established strategy in peptidomimetic chemistry to restrict conformational freedom and enhance metabolic stability, though specific comparative stability data for this compound class are not available in the current literature.

Steric Differentiation
Class-level inference
Quaternary vs. secondary carbon at protected amine alpha-position
Steric shielding may enforce bioactive conformations in peptidomimetics
Structural inference; direct stability data for class not available
Steric Hindrance Synthetic Intermediate Peptidomimetic Design

Optimal Use Cases for N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide Based on Structural Differentiation


Synthesis of Sterically Demanding Peptidomimetics and Constrained Amino Acid Derivatives

The geminal dimethyl substitution creates a quaternary carbon center, a feature highly valued in peptidomimetic design for restricting backbone flexibility and enhancing metabolic stability. This building block is uniquely suited for incorporating a sterically hindered beta-amino acid analog into peptide chains, accessing chemical space that linear analogs like N-Boc-(+/-)-3-aminopent-4-endimethylamide cannot occupy [1].

Medicinal Chemistry Programs Requiring Elevated Lipophilicity for CNS Penetration

With a computed XLogP3 of 1.9, this compound demonstrates higher lipophilicity than its less-substituted analogs (e.g., XLogP3 of 1.5 for the monomethyl variant). This property is a key differentiator for medicinal chemists optimizing lead compounds for central nervous system (CNS) targets, where increasing LogP is often correlated with improved blood-brain barrier permeability [2].

Cost-Effective Procurement of High-Complexity Chiral Building Blocks

Despite the added molecular weight and structural complexity from the dimethyl substitution, this compound is priced identically to its simpler, unsubstituted analog from specialty chemical suppliers. This makes it a cost-neutral choice for laboratory-scale synthesis, allowing researchers to explore a more diverse chemical space without increasing material expenditure, as confirmed by direct procurement data comparison [3].

Late-Stage Functionalization via the Terminal Olefin Handle

The presence of the isopropenyl group provides a distinct synthetic handle for cross-coupling, hydroboration, or epoxidation reactions, while the Boc-protected amine remains untouched for later unveiling and elaboration. This orthogonal reactivity is maintained alongside the unique steric environment of the quaternary carbon, offering two independent points for chemical diversification in complex molecule synthesis.

Application
Selection Property
Validation Focus
Sterically demanding peptidomimetic synthesis
Quaternary carbon steric hindrance
Conformational restriction and metabolic stability in constrained designs
CNS penetration lead optimization
Elevated computed lipophilicity (XLogP3)
Predicted blood-brain barrier permeability correlations
Cost-efficient complex building block sourcing
Price parity with simpler analogs
Budget-aligned exploration of dimethyl-substituted chemical space
Orthogonal late-stage diversification
Dual synthetic handles (Boc-amine + isopropenyl)
Sequential deprotection and olefin functionalization compatibility
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